molecular formula C7H12O2 B089301 3,4-Heptanedione CAS No. 13706-89-3

3,4-Heptanedione

Cat. No. B089301
CAS RN: 13706-89-3
M. Wt: 128.17 g/mol
InChI Key: LBCCPKFTHIBIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Heptanedione is a ketone that is commonly used as a reagent in organic chemistry and as a flavoring agent in the food industry. It is also known as diacetyl and has a characteristic buttery flavor and aroma.

Scientific Research Applications

Near-Infrared Luminescent Materials

  • β-Diketonate ytterbium complexes with 3,5-Heptanedione have been developed for potential applications in near-infrared (NIR) luminescence, particularly in biological detection and luminescent probes (Fan et al., 2018).

Efficient Route for 1,3,3′-Triketones

  • The synthesis of cyclic and acyclic 1,3,3′-triketones using β-diketones like 3,5-Heptanedione has been achieved, providing a new and efficient synthetic route (Lim et al., 2001).

Heptanosides Synthesis

  • Research has demonstrated the synthesis of heptanoside analogues of carbohydrate derivatives from 3,4-anhydroheptanose, showcasing the utility of heptanose synthesis via cyclopropanated carbohydrates (Batchelor et al., 2009).

Molecular Dynamics Study

  • Investigations of the O-H···O hydrogen bonds in 3,5-Heptanedione derivatives have provided insights into proton motion and hydrogen bond symmetries in molecular crystals (Durlak & Latajka, 2013).

Hydrogen Bonds Symmetry

  • Studies on enols of 3,5-Heptanedione derivatives have contributed to understanding the symmetry of hydrogen bonds in solution (Perrin & Wu, 2019).

Ruthenium(III) β-Diketonate Derivatives

  • Research on the vapor pressure of ruthenium(III) complexes with β-diketones, including 3,5-Heptanedione, has provided valuable data for thermodynamic characteristics (Morozova et al., 2009).

Chemistry on Silicon Surfaces

  • Molecular-level chemistry of 3,5-Heptanedione on silicon surfaces has been explored, contributing to our understanding of surface species under various thermal conditions (Perrine et al., 2008).

properties

CAS RN

13706-89-3

Product Name

3,4-Heptanedione

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

heptane-3,4-dione

InChI

InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-5H2,1-2H3

InChI Key

LBCCPKFTHIBIKU-UHFFFAOYSA-N

SMILES

CCCC(=O)C(=O)CC

Canonical SMILES

CCCC(=O)C(=O)CC

Other CAS RN

13706-89-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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